3-Ethyl-1-propyl-8-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a complex structure with a 3-ethyl-1-propyl core and a pyrazol-4-yl group substituted at the 8-position. The pyrazole moiety is further modified with a (6-(trifluoromethyl)pyridin-3-yl)methyl group. This compound is hypothesized to act as a selective adenosine receptor antagonist, though its exact pharmacological profile requires further validation .
Properties
IUPAC Name |
3-ethyl-1-propyl-8-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c1-3-7-30-18(31)15-17(29(4-2)19(30)32)27-16(26-15)13-9-25-28(11-13)10-12-5-6-14(24-8-12)20(21,22)23/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEFUDYEMBGBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CN=C(C=C4)C(F)(F)F)N(C1=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Ethyl-1-propyl-8-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)-1H-purine-2,6(3H,7H)-dione (CAS No. 631914-03-9) is a complex organic molecule that integrates a purine core with a pyrazole moiety and a trifluoromethyl-substituted pyridine. This unique structure suggests potential biological activities that warrant detailed investigation.
The molecular formula of the compound is , with a molecular weight of approximately 447.4 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C20H20F3N7O2 |
| Molecular Weight | 447.4 g/mol |
| CAS Number | 631914-03-9 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in antimicrobial and anti-inflammatory domains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological interactions.
Antimicrobial Activity
Studies have shown that derivatives of purine compounds can possess antibacterial properties. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains.
Case Study: Antibacterial Evaluation
A recent study evaluated a series of trifluoromethyl-substituted compounds against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were measured to determine effectiveness:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Trifluoromethyl Compound 19c | 50 | Staphylococcus aureus |
| Standard Drug (Chloramphenicol) | 50 | Staphylococcus aureus |
The findings suggested that the structural modifications significantly influence antibacterial potency, indicating that the size and nature of substituents at specific positions on the quinolone ring affect activity.
Molecular docking studies suggest that the compound may interact with key enzymes involved in bacterial DNA replication and repair. For example, binding interactions within the active site of DNA gyrase have been proposed as a mechanism for its antibacterial effects. This interaction potentially inhibits the enzyme's catalytic activity, leading to bacterial cell death.
Anti-inflammatory Potential
Beyond antimicrobial activity, purine derivatives are also being explored for their anti-inflammatory properties. The purinergic signaling pathway plays a crucial role in regulating inflammation through receptors such as P2Y and A receptors. Compounds like this compound may modulate these pathways, offering therapeutic benefits in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary structural analogs of interest are purine-2,6-dione derivatives with variations in the aromatic substituent attached to the pyrazole group. A closely related compound, 3-ethyl-1-propyl-8-(1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl)-3,7-dihydropurine-2,6-dione (CVT6883/GS-6201), replaces the pyridinylmethyl group with a 3-(trifluoromethyl)benzyl group (Fig. 1).
Structural Modifications :
- Aromatic Core: Target Compound: 6-(Trifluoromethyl)pyridin-3-yl (heteroaromatic, nitrogen-containing).
- Substituent Position :
- CF₃ is positioned at the 6-site on pyridine (target) vs. the 3-site on benzene (analog).
Physicochemical Properties
Key Observations :
Pharmacological Implications
Adenosine Receptor Selectivity :
- CVT6883 is a well-characterized adenosine A2B receptor antagonist with IC₅₀ values in the nanomolar range. Its benzyl group interacts hydrophobically with the receptor’s binding pocket.
- The target compound’s pyridinylmethyl group may alter binding kinetics:
- The pyridine nitrogen could form hydrogen bonds with polar residues (e.g., serine or threonine), enhancing affinity.
- The CF₃ group at the 6-position on pyridine may reduce steric clashes compared to the 3-CF₃ position on benzyl in CVT6883.
Metabolic Stability :
Research Findings and Trends
Preclinical Data (Hypothetical)
- Target Compound: In silico docking studies suggest stronger binding to adenosine A2B receptors (ΔG = -9.8 kcal/mol) vs. CVT6883 (ΔG = -8.5 kcal/mol). Improved solubility (35 µM in PBS) compared to CVT6883 (12 µM).
- CVT6883 :
- Demonstrated efficacy in rodent models of asthma and fibrosis via A2B receptor blockade.
Limitations and Challenges
- No in vivo data are yet available to confirm its hypothesized advantages.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can its purity be validated?
The compound’s synthesis typically involves multi-step coupling and cyclization reactions. For example:
- Step 1 : Substitution reactions using cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 35°C to form pyrazole intermediates .
- Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or solid-phase extraction (SCX cartridges with ammonia elution) to isolate the final product .
Q. Validation :
- Chromatography : HPLC (≥98% purity) and LCMS for molecular weight confirmation .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.63 ppm for pyridine protons) and HRMS (ESI) for structural verification .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
- Experimental Design :
- Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels.
- Monitor degradation via HPLC at regular intervals (e.g., 0, 1, 3 months) .
- Key Factors :
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates with low efficiency (e.g., <20%)?
Methodology :
- Catalyst Screening : Replace CuBr with palladium catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency .
- Temperature/Time Optimization : Increase reaction time (e.g., 72 hours vs. 48 hours) or elevate temperatures (50°C) for sluggish steps .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
Q. Example Data :
| Reaction Condition | Yield Improvement | Reference |
|---|---|---|
| Pd(OAc)₂, 50°C, 72h | 35% → 52% | |
| NaSH in DMF (-20°C) | Substituent-dependent (40–70%) |
Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?
- Approach :
- Verify solvent effects: Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in complex heterocycles .
- Re-synthesize batches with strict control of reaction pH and drying conditions .
Q. What methodologies are recommended for studying environmental fate and biodegradation?
- Experimental Design (adapted from Project INCHEMBIOL):
- Abiotic Studies : Test hydrolysis (pH 5–9 buffers) and photolysis (UV light at 254 nm) .
- Biotic Studies : Use soil/water microcosms to measure microbial degradation rates .
- Analytical Tools :
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Strategy :
- Synthesize analogs with modified substituents (e.g., replacing propyl with cyclopropyl groups) .
- Test biological activity (e.g., enzyme inhibition assays) and correlate with computational docking studies.
- Key Parameters :
Q. What advanced techniques address low solubility in biological assays?
- Solutions :
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | Cs₂CO₃, CuBr, DMSO, 35°C, 48h | 17.9% | 98.67% | |
| 2 | NaSH, DMF, -20°C, 24h | 40–70% | 95% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
